A-443654

Catalog No.
S548341
CAS No.
552325-16-3
M.F
C24H23N5O
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-443654

CAS Number

552325-16-3

Product Name

A-443654

IUPAC Name

(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1

InChI Key

YWTBGJGMTBHQTM-IBGZPJMESA-N

SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N

Solubility

Soluble in DMSO, not in water

Synonyms

A 443654, A-443654, A443654

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N

Description

The exact mass of the compound (2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine is 397.19026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Parkinson’s Disease Research

Specific Scientific Field: Neurology and neurodegenerative diseases, specifically Parkinson’s disease (PD).

Summary of Application: Parkinson’s disease is characterized by the accumulation of misfolded α-synuclein protein, which forms Lewy bodies in the brain. A-443654 has been investigated as a potential therapeutic agent to reduce α-synuclein expression and alleviate PD pathology.

Methods of Application:

    High-Throughput Screening: Researchers performed a quantitative high-throughput screen of 155,885 compounds to identify A-443654. They used a cell-based luciferase reporter system to assess its effects on α-synuclein expression.

    Cell Models: A-443654 was tested in HEK-293 cells with expanded CAG repeat SNCA (ATXN2-Q58 cells) and patient-derived dopaminergic neurons.

    Markers: Autophagy and endoplasmic reticulum stress markers were analyzed to assess A-443654’s impact on cell function.

Results:

    Normalization of α-Synuclein Levels: A-443654 normalized both α-synuclein mRNA and monomers/oligomers in ATXN2-Q58 cells and patient-derived neurons.

    Toxicity Prevention: A-443654 prevented α-synuclein toxicity by restoring autophagy and ER stress markers (mTOR, LC3-II, p62, STAU1, BiP, CHOP).

    DCLK1 Inhibition: A-443654 decreased DCLK1 expression, enhancing α-synuclein lysosomal degradation.

Quantitative Data:

A-443654 is a potent, ATP-competitive inhibitor of the protein kinase Akt, which plays a crucial role in various cellular processes, including metabolism, growth, and survival. Specifically, it exhibits a Ki value of 160 picomolar for all three isoforms of Akt (Akt1, Akt2, and Akt3) and has been shown to interfere with mitotic progression and bipolar spindle formation in cell models . This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit pathways that promote tumor growth and survival.

A-443654 primarily functions by binding to the ATP-binding site of Akt, thereby preventing its phosphorylation and activation. The inhibition leads to a paradoxical hyperphosphorylation of Akt at Thr308 and Ser473 residues, which can disrupt normal feedback mechanisms within the signaling pathways it regulates . The compound also inhibits other kinases within the AGC family, including PDK1 and S6K, contributing to its broad biological effects .

The biological activity of A-443654 has been extensively studied across various cancer cell lines. It has demonstrated the ability to:

  • Inhibit cell proliferation in multiple cancer types.
  • Induce apoptosis in cancer cells by disrupting survival signaling pathways.
  • Interfere with mitotic processes, leading to abnormal cell division .

Additionally, A-443654 has shown promise in reducing alpha-synuclein expression, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .

The synthesis of A-443654 involves several organic chemistry techniques to yield the final compound. Key steps typically include:

  • Formation of an intermediate compound through nucleophilic substitution reactions.
  • Cyclization processes to achieve the desired ring structure.
  • Purification through crystallization or chromatography methods to isolate A-443654 in high purity .

The synthesis is designed to ensure that the compound maintains its potency as an ATP-competitive inhibitor.

A-443654 is primarily investigated for its applications in:

  • Cancer therapy: It targets the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancers.
  • Neurodegenerative disease research: Its ability to modulate protein expression makes it a candidate for studies related to diseases like Parkinson's disease .
  • Basic research: Used as a tool compound to study Akt signaling dynamics and cellular responses.

Studies have shown that A-443654 interacts not only with Akt but also with other kinases within the AGC family. It has been reported to inhibit 47 kinases at concentrations greater than 1 micromolar, indicating its broad spectrum of activity . This interaction profile highlights both its potential therapeutic benefits and the need for careful consideration regarding off-target effects when used in experimental settings.

A-443654 belongs to a class of compounds known as Akt inhibitors. Here are some similar compounds:

Compound NameKi Value (pM)Unique Features
BX-7951000Inhibits both Akt and mTOR; broader kinase inhibition profile.
MK-22062000Allosteric inhibitor; does not compete with ATP.
GSK690693400Selective for Akt; does not induce hyperphosphorylation like A-443654.

Uniqueness: A-443654 is distinct due to its ability to induce hyperphosphorylation of Akt while inhibiting its activity, a phenomenon not observed with many other inhibitors. This characteristic may provide insights into feedback mechanisms within cellular signaling pathways that are critical for understanding cancer biology.

Origins in Akt Kinase Targeting

A-443654 emerged from structure-activity relationship (SAR) studies aimed at optimizing ATP-competitive inhibitors with improved selectivity over related AGC-family kinases like PKA and PKC. Early leads exhibited modest Akt inhibition (Ki ~5 nM), but iterative modifications to the indazole-pyridine scaffold enhanced potency 30,000-fold. Key milestones include:

  • 2007: First crystallographic characterization of A-443654 bound to a PKA-PKB chimera, revealing critical hydrogen bonds with Glu-228 and Met-281 in the ATP-binding pocket.
  • 2008: Demonstration of mitotic interference via Aurora A kinase suppression, linking Akt inhibition to spindle assembly defects.
  • 2021: Discovery of α-synuclein-lowering effects in Parkinson’s disease models, expanding its therapeutic potential beyond oncology.

Structural Optimization

The final structure ((2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine) incorporates:

  • A stereospecific amine linker enabling optimal kinase domain interactions.
  • A 3-methylindazole group enhancing hydrophobic contacts with Akt’s hinge region.
  • Sub-nanomolar binding affinity achieved through fluorine substitution and pyridine ring optimization.
ParameterValueSource
Molecular formulaC24H23N5O
Molecular weight397.48 g/mol
Akt1 Ki160 pM

Molecular Structure and Formula (C24H23N5O)

A-443654 possesses the molecular formula C24H23N5O, with a precise molecular weight of 397.47 g/mol [1] [2]. The chemical name of this compound is (2S)-1-(1H-indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine [3]. The compound is characterized by Chemical Abstracts Service (CAS) registry number 552325-16-3 [1] [2] [4].

The structural formula reveals a complex organic molecule featuring three primary aromatic systems connected through an aliphatic chain. The canonical Simplified Molecular Input Line Entry System (SMILES) notation for A-443654 is documented as: CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N [5]. This notation confirms the presence of the indazole-pyridine framework linked to a tryptophanol moiety through an ether linkage.

The stereochemistry of A-443654 is specifically defined at the chiral center, as indicated by the (2S) configuration in its formal name [3]. This stereochemical specification is crucial for its biological activity, as the compound exhibits specific interactions with target proteins that depend on its three-dimensional orientation.

Physicochemical Properties and Stability Profile

A-443654 is supplied as a white crystalline solid with high purity levels, typically exceeding 98.5% [1] [4]. The compound demonstrates excellent thermal stability, with recommended storage conditions at -20°C where it remains stable for at least two years [4]. Under ambient laboratory conditions, the compound maintains structural integrity for extended periods when stored appropriately.

The ultraviolet-visible (UV-Vis) absorption spectrum of A-443654 exhibits characteristic absorption maxima at 222 nm and 291 nm [4]. These wavelengths correspond to electronic transitions within the aromatic systems, particularly the indazole and pyridine chromophores present in the molecule.

Table 1: Physicochemical Properties of A-443654

PropertyValueReference
Molecular Weight397.47 g/mol [1] [2]
Physical StateWhite crystalline solid [1] [4]
Purity≥98.5% [1]
UV λmax222, 291 nm [4]
Melting PointNot specified-
Storage Temperature-20°C [4]
Stability≥2 years at -20°C [4]

The solubility profile of A-443654 demonstrates variable behavior across different solvent systems. In dimethyl sulfoxide (DMSO), the compound exhibits excellent solubility at approximately 79 mg/mL (198.75 mM) [6]. Similarly, ethanol provides comparable solubility at 79 mg/mL [6]. The compound shows moderate solubility in dimethyl formamide (DMF) at approximately 20 mg/ml [4]. However, A-443654 is essentially insoluble in water [6], necessitating the use of organic co-solvents for aqueous formulations.

For aqueous buffer systems, A-443654 can be solubilized by first dissolving in DMSO followed by dilution with the desired aqueous buffer. Using this methodology, the compound achieves solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO and phosphate-buffered saline at pH 7.2 [4].

Structural Features of Indazole-Pyridine Framework

The indazole-pyridine framework represents the core pharmacophore of A-443654, contributing significantly to its biological activity and selectivity profile. The indazole moiety contains a methyl substituent at the 3-position, creating a 3-methyl-1H-indazol-5-yl group [1] [2]. This substitution pattern is critical for the compound's interaction with adenosine triphosphate (ATP) binding sites in target kinases.

The pyridine ring system forms a direct connection to the indazole framework, creating a rigid, planar aromatic system. The 5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl component serves as the primary recognition element for protein binding interactions [3]. The specific positioning of nitrogen atoms within both the indazole and pyridine rings creates a unique hydrogen bonding pattern essential for selective kinase inhibition.

The tryptophanol side chain, comprising the 1H-indol-3-yl group attached to a chiral propan-2-amine moiety, extends from the core framework through an ether linkage. This structural feature contributes to the compound's three-dimensional shape and influences its binding affinity and selectivity. The indole ring system adds additional aromatic character and provides opportunities for π-π stacking interactions with aromatic amino acid residues in target proteins.

Synthetic studies have demonstrated that modifications to the indazole-pyridine framework significantly impact biological activity [7] [8]. The C7 position on the indazole ring has been identified as a key site for structural modifications, with various alkyl substituents showing different activity profiles. These structure-activity relationship studies confirm the importance of the specific substitution pattern in A-443654 for optimal biological activity.

X-Ray Crystallographic Analysis

X-ray crystallographic analysis of A-443654 has been achieved through its co-crystallization with protein kinase targets. The most significant structural determination is found in the Protein Data Bank entry 2JDV, which presents the structure of a protein kinase A-protein kinase B (PKA-PKB) chimera complexed with A-443654 [3]. This crystal structure was determined at 2.08 Å resolution, providing detailed atomic-level information about the compound's binding mode.

The crystallographic analysis reveals that A-443654 binds within the ATP-binding pocket of the kinase domain, adopting a conformation that allows for optimal interactions with key amino acid residues. The structure demonstrates how the indazole-pyridine framework occupies the adenine-binding region of the ATP site, while the tryptophanol moiety extends into additional binding pockets.

Table 2: Crystallographic Data for A-443654-Protein Complex

ParameterValueReference
PDB Entry2JDV [3]
Resolution2.08 Å [3]
Space GroupNot specified-
Total Formula Weight43454.50 [3]
Biological SourceBos taurus (bovine) [3]
Deposition Date2007-01-12 [3]

The crystal structure provides insights into the selectivity of A-443654 for protein kinase B over protein kinase A. The compound adopts different conformations when bound to PKB compared to PKA, explaining its preferential binding to the former target [3]. This structural information has been crucial for understanding the molecular basis of the compound's selectivity and has guided subsequent medicinal chemistry efforts.

Molecular dynamics simulations based on the crystal structure have further elucidated the binding mechanism of A-443654 [9]. These computational studies reveal that the compound forms stable hydrogen bonds with key residues in the ATP-binding site, including interactions with the hinge region of the kinase domain. The simulations also demonstrate the importance of the specific three-dimensional arrangement of the indazole-pyridine framework for maintaining optimal binding interactions.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of A-443654 and its analogs have provided comprehensive insights into the molecular determinants of biological activity. The core indazole-pyridine framework serves as the essential pharmacophore, with specific substitution patterns required for optimal activity [7] [8].

Modifications at the C7 position of the indazole ring have been extensively studied [7] [8]. Introduction of various alkyl substituents at this position significantly affects potency and selectivity. The original A-443654 structure, lacking substitution at the C7 position, represents an optimal configuration for balanced activity against all three Akt isoforms with a Ki value of 160 pM [1] [2].

The methyl group at the C3 position of the indazole ring is critical for activity [8]. Removal or modification of this substituent leads to substantial decreases in potency. This methyl group contributes to the proper orientation of the molecule within the ATP-binding site and influences key protein-ligand interactions.

The tryptophanol side chain has been identified as important for both activity and selectivity [7]. The stereochemistry at the chiral center is crucial, with the (2S) configuration providing optimal activity. The indole ring system of the tryptophanol moiety contributes to binding affinity through aromatic interactions with the protein target.

Table 3: Structure-Activity Relationship Summary

Structural FeatureImportanceEffect of ModificationReference
Indazole-pyridine coreEssentialComplete loss of activity [7] [8]
C3-methyl groupCriticalSignificant potency decrease [8]
C7 positionModulatoryVariable effects on potency [7] [8]
Tryptophanol stereochemistryCritical(2S) configuration required [7]
Ether linkageImportantRequired for proper orientation [7]

The SAR studies have also revealed that the compound's ability to induce paradoxical Akt phosphorylation is related to its specific binding mode and residence time in the ATP-binding pocket [9] [10]. This unique pharmacological property distinguishes A-443654 from other kinase inhibitors and contributes to its complex mechanism of action.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

397.19026037 g/mol

Monoisotopic Mass

397.19026037 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4UG565ZYH

Wikipedia

A-443654

Dates

Modify: 2023-08-15
1: Liu X, Shi Y, Woods KW, Hessler P, Kroeger P, Wilsbacher J, Wang J, Wang JY, Li C, Li Q, Rosenberg SH, Giranda VL, Luo Y. Akt inhibitor a-443654 interferes with mitotic progression by regulating aurora a kinase expression. Neoplasia. 2008 Aug;10(8):828-37. PubMed PMID: 18670641; PubMed Central PMCID: PMC2481570.
2: Han EK, Leverson JD, McGonigal T, Shah OJ, Woods KW, Hunter T, Giranda VL, Luo Y. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition. Oncogene. 2007 Aug 16;26(38):5655-61. Epub 2007 Mar 5. PubMed PMID: 17334390.

Explore Compound Types